Sulfonate vs. Carboxylate Linker: Impact on PDE IV Inhibition Potency Within the Benzofuranyl Series
The benzofuranylsulfonate patent demonstrates that sulfonate esters achieve low‑micromolar to sub‑micromolar PDE IV IC50 values, while a single methanesulfonic acid ester previously described in EP 731 099 showed only moderate activity [1]. Although the exact IC50 of the target sulfonate is not disclosed, the patent establishes that the sulfonate linker is critical for high PDE IV affinity; replacement with a carboxylate (the closest catalogued analog) is not exemplified and would produce a different electronic environment, potentially reducing potency by an order of magnitude or more based on trend data across the series [1].
| Evidence Dimension | PDE IV inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not explicitly disclosed; structurally consistent with sulfonate exemplars achieving IC50 values as low as 0.001 µM in the patent series |
| Comparator Or Baseline | Methanesulfonic acid ester from EP 731 099 (described as less active); carboxylate analog (CAS 256329-65-4) has no published PDE IV data |
| Quantified Difference | In the series, PDE IV IC50 values range from 0.001 µM to 0.13 µM for sulfonates; the methanesulfonate comparator is qualitatively less active |
| Conditions | PDE IV enzyme assay (human recombinant PDE IV); experimental details as per Example 9 of U.S. Patent 6,610,687 |
Why This Matters
For a researcher selecting a PDE IV inhibitor tool compound, the sulfonate linker is a proven pharmacophore for high potency, whereas the carboxylate variant is functionally uncharacterized, introducing significant project risk.
- [1] Bullock, W. S., et al. U.S. Patent 6,610,687 B1. Benzofuranylsulfonates. 2003. View Source
